(2R,3R)-2-amino-3-methoxybutanoic acid
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Overview
Description
(2R,3R)-2-amino-3-methoxybutanoic acid is a chiral amino acid derivative with two stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-amino-3-methoxybutanoic acid can be achieved through several methods. One common approach involves the protection of the amino group followed by the introduction of the methoxy group at the appropriate position. The reaction conditions typically involve the use of protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to protect the amino group during the synthesis. The methoxy group can be introduced using methylating agents like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and enantiomeric purity. For example, the use of engineered strains of bacteria or yeast that express specific enzymes can facilitate the production of this compound through fermentation processes.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-amino-3-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxyl group can produce alcohol derivatives.
Scientific Research Applications
(2R,3R)-2-amino-3-methoxybutanoic acid has several scientific research applications:
Chemistry: It can be used as a chiral building block for the synthesis of more complex molecules.
Biology: It may serve as a substrate or inhibitor for enzymes involved in amino acid metabolism.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-amino-3-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-amino-3-hydroxybutanoic acid: Similar in structure but with a hydroxyl group instead of a methoxy group.
(2S,3S)-2-amino-3-methoxybutanoic acid: The enantiomer of (2R,3R)-2-amino-3-methoxybutanoic acid.
Threonine (2-amino-3-hydroxybutanoic acid): An essential amino acid with a similar backbone but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it valuable for specific applications where chirality and functional group specificity are crucial.
Properties
IUPAC Name |
(2R,3R)-2-amino-3-methoxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWLJLGIAUCCL-QWWZWVQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672071 |
Source
|
Record name | O-Methyl-D-allothreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104195-79-1 |
Source
|
Record name | O-Methyl-D-allothreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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